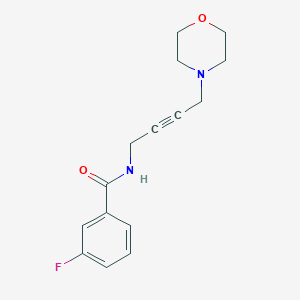

![molecular formula C13H12N4O B2621602 7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2380085-19-6](/img/structure/B2621602.png)

7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .

Synthesis Analysis

A suitable approach to the synthesis of 3,7-disubstituted [1,2,4]triazolo [4,3-a]pyrazin-8 (7H)-ones starts from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . The reaction sequence starts from known oxalic acid monoamide esters, already having the substituent, which will occupy position 7 in the target [1,2,4]triazolo [4,3- a ]pyrazin-8 (7 H )-ones .Molecular Structure Analysis

The molecular formula of “7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is C17H21N5O3 . The structure of the molecule was confirmed by 1 H-NMR, IR, and LCMS analyses .Chemical Reactions Analysis

The synthesis of “7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one” involves several chemical reactions, including cyclization, hydrolysis, and alkylation . The use of POCl3 to obtain 3-chloropyrazin-2 (1 H )-ones was accompanied by the formation of a considerable amount of tar, which required column chromatography for purification .Physical And Chemical Properties Analysis

The predicted boiling point of “7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is 484.2±38.0 °C and its predicted density is 1.30±0.1 g/cm3 .作用機序

While the specific mechanism of action for “7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is not explicitly mentioned in the retrieved papers, derivatives of [1,2,4]triazolo [4,3- a ]pyrazin-8 (7 H )-one containing N -alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents in position 3 are found to be P2X 7 receptor antagonists and are useful for treating pain or inflammatory disease .

将来の方向性

The development of the piperazine-fused triazoles, including “7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one”, presents challenges and opportunities . Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo [4,3- a ]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

特性

IUPAC Name |

7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13-12-15-14-10-17(12)9-8-16(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUMOUHRHYFGAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CN3C=NN=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621520.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide](/img/structure/B2621522.png)

![4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2621524.png)

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2621526.png)

![3-(3-cyclopentylpropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2621528.png)

![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/no-structure.png)

![1-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethanone;hydrochloride](/img/structure/B2621531.png)

![3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2621534.png)

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2621536.png)

![[4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2621541.png)